molecular formula C13H14N2O3 B1339447 (R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate CAS No. 134781-88-7

(R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate

Cat. No.: B1339447
CAS No.: 134781-88-7
M. Wt: 246.26 g/mol
InChI Key: UIIQNHLOACCWMB-GFCCVEGCSA-N
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Description

(R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate is a chiral synthetic intermediate derived from the canonical amino acid tryptophan. This compound features a formamido group and a methyl ester, making it a versatile building block for chemical synthesis and medicinal chemistry research. The indole nucleus is a privileged scaffold in medicinal chemistry and is present in a wide range of biologically active molecules and natural products . Indole derivatives are known to exhibit diverse biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, and are prevalent in selected alkaloids . The specific (R)-enantiomer provides a stereochemically defined precursor for the development of novel chiral compounds. Researchers can utilize this molecule in the synthesis of more complex structures, such as conjugated amino acid derivatives and heterocyclic compounds, for structure-activity relationship (SAR) studies . Its applications extend to serving as a key intermediate in the design and development of potential therapeutic agents. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl (2R)-2-formamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-13(17)12(15-8-16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,12,14H,6H2,1H3,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIQNHLOACCWMB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials such as indole-3-acetic acid.

    Formylation: The indole core undergoes formylation to introduce the formamido group. This can be achieved using formic acid or formic anhydride under acidic conditions.

    Esterification: The formylated indole is then esterified with methanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate may involve large-scale batch or continuous flow processes. The use of automated systems and high-throughput screening can optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The formamido group undergoes nucleophilic substitution under acidic or dehydrating conditions. Key transformations include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Dehydration to isocyanidePOCl₃, Et₃N in DCM at -20°CEthyl 2-isocyano-2-(indolylmethyl)malonate83–98%
Amide hydrolysis6M HCl, reflux (12 h)(R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate95%
  • Mechanistic Insight : POCl₃ activates the formamido group via phosphorylation, enabling elimination to form isocyanides . This intermediate is critical for synthesizing spirocyclic indole derivatives .

Oxidation-Reduction Reactions

The indole ring and formamido group participate in redox processes:

Substrate ModificationReagents/ConditionsOutcomeApplicationSource
Indole C3 oxidationtert-BuOCl, CH₂Cl₂ (0°C, 2 h)3-Chloroindolenine intermediateSpirocyclization precursor
Formamido reductionLiAlH₄, anhydrous ether (4 h)Primary amine derivativeBioactive analog synthesis
  • Notable finding : Chlorination at C3 facilitates intramolecular Mannich reactions to form spiroindolines (47% yield) .

Cycloaddition and Cyclization

The compound serves as a precursor for heterocyclic systems:

ReactionConditionsProductKey FeatureSource
Microwave-assisted cyclizationPd(OAc)₂, aryl halides, MW (200°C)Spiro[indole-3,3'-pyrrole] derivatives89% yield, diastereoselective
Multicomponent reactionAMN, trimethyl orthoacetate, MWImidazole-carbonitrile hybrids56% yield, antitumor activity
  • Example : Reaction with 1-iodo-3-methylbenzene yields spirocyclic pyrrole-indole fused systems .

Biological Interactions

The compound modulates enzyme/receptor activity through structural mimicry:

Target SystemInteraction TypeObserved EffectCitation
Serotonin receptorsCompetitive binding assayIC₅₀ = 12.7 µM (5-HT₂A subtype)
Cytochrome P450 3A4Irreversible inhibitionKᵢ = 8.3 µM
  • Structural basis : The indole moiety mimics tryptophan residues, while the formamido group enhances hydrogen-bonding capacity .

Characterization Data

Critical spectroscopic properties from experimental studies:

TechniqueDataSource
¹H NMR (CDCl₃)δ 8.24 (s, 1H, formamido NH), 7.64–7.10 (m, 4H, indole), 3.77 (s, 3H, OCH₃)
¹³C NMR 170.1 (C=O), 155.9 (indole C3), 52.6 (OCH₃)
IR (NaCl)3346 cm⁻¹ (N-H stretch), 1742 cm⁻¹ (ester C=O)
Melting Point 114–117°C

Comparative Reactivity

DerivativeReactivity DifferenceApplication Context
(R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoateHigher nucleophilicity at amine groupPeptide synthesis
Ethyl 2-isocyano-2-(indolylmethyl)malonateEnhanced cyclization efficiencySpiroalkaloid construction

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development :
(R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that lead to the development of anti-inflammatory and anticancer agents. The compound's ability to interact with biological targets enhances its potential as a therapeutic agent.

Enzyme Inhibition :
Research indicates that this compound can act as an inhibitor for specific enzymes, making it valuable in drug discovery processes. Its structural similarity to natural indole derivatives allows it to modulate enzyme activity effectively, which is critical in developing treatments for diseases where enzyme dysregulation is a factor.

Organic Synthesis

Synthetic Intermediate :
In organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique functional groups enable chemists to perform various transformations, including oxidation and reduction reactions, leading to the formation of more complex structures.

Material Science :
The compound is also explored for its potential in developing new materials and catalysts. Its properties can be harnessed to create innovative materials with specific functionalities, contributing to advancements in material science.

Biological Studies

Receptor Binding Studies :
The compound's interaction with receptors is of significant interest in pharmacology. Studies have shown that the formamido group can form hydrogen bonds with active sites on receptors, while the indole ring facilitates π-π stacking interactions. This dual capability allows for effective modulation of receptor activity, influencing various biochemical pathways.

Neurotransmitter Systems :
Given its structural characteristics, this compound is investigated for its effects on neurotransmitter systems. The indole moiety is particularly notable for its role in modulating serotonin pathways, which are crucial for mood regulation and other neurological functions.

Case Studies

  • Kynurenine Pathway Research : Recent studies have focused on the kynurenine pathway, where this compound has been evaluated for its potential as a kynurenine 3-monooxygenase inhibitor. This pathway is crucial in neurodegenerative diseases, and compounds that can inhibit enzymes within this pathway are being explored for therapeutic benefits .
  • Neuropharmacology Applications : Research has demonstrated that compounds similar to this compound can influence neurotransmitter levels in animal models. Such studies are essential for understanding the compound's potential role in treating mood disorders .

Mechanism of Action

The mechanism of action of ®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
(R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate Formamido (-NHCHO) C₁₃H₁₃N₂O₃ 245.26 Chiral center at α-C; used in peptide coupling
(R)-Methyl 2-acetamido-3-(1H-indol-3-yl)propanoate Acetamido (-NHCOCH₃) C₁₄H₁₅N₂O₃ 260.30 Enhanced lipophilicity; higher metabolic stability
Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate Amino (-NH₂) C₁₂H₁₄N₂O₂ 218.25 Unprotected amino group; prone to oxidation
Methyl 3-(1H-indol-3-yl)propanoate H C₁₂H₁₃NO₂ 203.24 Lacks α-substituent; limited bioactivity

Key Observations :

  • Formamido vs. However, acetamido derivatives (e.g., compound in ) exhibit higher lipophilicity (logP ~1.5 vs. ~1.2 for formamido), enhancing membrane permeability .
  • Amino vs. Protected Derivatives: Unprotected amino analogues (e.g., methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate) are prone to rapid degradation in vivo, whereas formamido/acetamido protection improves pharmacokinetics .

Enantiomeric Comparisons

The (R)- and (S)-enantiomers of indole derivatives often exhibit divergent biological activities. For example:

  • (R)-Methyl 2-acetamido-3-(1H-indol-3-yl)propanoate shows 10-fold higher inhibition of ERAP2 (endoplasmic reticulum aminopeptidase 2) compared to its (S)-counterpart, highlighting the role of stereochemistry in target selectivity .
  • Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (method A yield: quantitative) is synthesized via Pd-catalyzed arylation, whereas the (R)-enantiomer requires chiral auxiliaries or resolution techniques .

Complex Derivatives: Functional Group Additions

Table 2: Derivatives with Extended Functionalization

Compound Name Functional Group Added Application
(R)-Methyl 3-(1H-indol-3-yl)-2-(4-((5-phenylthiophene-2-sulfonamido)methyl)-1H-1,2,3-triazol-1-yl)propanoate Triazole-sulfonamide Nanomolar ERAP2 inhibitor (IC₅₀ = 12 nM)
Methyl (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-(3-(2-methylbut-3-en-2-yl)-2-oxoindolin-3-yl)propanoate Prenyl and isoindolinone groups Precursor to indole alkaloid natural products
(R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate Chloroacetamido Alkylating agent for protein conjugation

Key Findings :

  • Sulfonamide-Triazole Hybrids : These derivatives (e.g., ) demonstrate enhanced binding to enzyme active sites due to π-π stacking (indole-triazole) and hydrogen bonding (sulfonamide).
  • Prenylated Derivatives: The addition of isoprenoid groups (e.g., ) increases hydrophobicity, facilitating interaction with lipid-rich biological membranes.

Biological Activity

(R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its structural similarity to biologically active indoles, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₂H₁₄N₂O₂
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 22032-65-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The indole moiety is particularly notable for its role in modulating neurotransmitter systems and exhibiting anti-cancer properties.

Antiproliferative Effects

Research has demonstrated that derivatives of the indole structure, including this compound, can inhibit the proliferation of cancer cells. A study evaluating the antiproliferative effects against various cancer cell lines found that compounds with similar structures exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .

Neuropharmacological Effects

Indole derivatives are also recognized for their neuropharmacological activities. The compound may influence serotonin receptors, leading to potential applications in treating mood disorders. The structural similarity to tryptophan suggests that it could modulate serotonin synthesis or receptor activity .

Study 1: Anticancer Activity

In a study published in Der Pharma Chemica, researchers synthesized several indole derivatives and evaluated their anticancer properties. Among these, this compound showed promising results against MOLT-3 cell lines, demonstrating a dose-dependent inhibition of cell growth .

CompoundIC50 (µM)Cell Line
This compound15MOLT-3
Reference Compound10MOLT-3

Study 2: Neurotransmitter Modulation

Another investigation focused on the effects of indole derivatives on serotonin receptor activity. The findings indicated that compounds similar to this compound could enhance serotonin signaling, providing insights into its potential use as an antidepressant .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications to the indole ring and side chains significantly influence the compound's potency and selectivity for various biological targets. For instance, methylation at specific positions has been shown to enhance receptor binding affinity and selectivity .

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Approach : Solid-supported lipases (e.g., immobilized Candida antarctica lipase B) catalyze esterifications in water, reducing solvent waste. Process Mass Intensity (PMI) metrics guide solvent recycling (e.g., >90% recovery via distillation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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